2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1214344-33-8
VCID: VC20882644
InChI: InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
SMILES: COC1=CC(=C(C=C1)C(F)(F)F)F
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

CAS No.: 1214344-33-8

Cat. No.: VC20882644

Molecular Formula: C8H6F4O

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene - 1214344-33-8

Specification

CAS No. 1214344-33-8
Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
IUPAC Name 2-fluoro-4-methoxy-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Standard InChI Key KDNFXUTYCAGURB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(F)(F)F)F
Canonical SMILES COC1=CC(=C(C=C1)C(F)(F)F)F

Introduction

Chemical Identity and Physical Properties

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by its benzene ring with three functional groups: a fluorine atom at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 1-position. This unique substitution pattern creates a molecular entity with specific chemical reactivity and physical characteristics.

Identification Parameters

The compound is registered with specific identifiers that allow for unambiguous recognition in chemical databases and research literature. These identification parameters are essential for researchers working with this compound.

ParameterValue
CAS Number1214344-33-8
Molecular FormulaC₈H₆F₄O
Molecular Weight194.13 g/mol
IUPAC Name2-fluoro-4-methoxy-1-(trifluoromethyl)benzene
PubChem Compound ID22440362

Table 1: Identification parameters for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Structural Representation

The molecular structure of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene can be represented in various formats used in chemical informatics, enabling computational analysis and database searching.

Structural RepresentationNotation
Standard InChIInChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Standard InChIKeyKDNFXUTYCAGURB-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)F
Canonical SMILESCOC1=CC(=C(C=C1)C(F)(F)F)F

Table 2: Structural representations of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Structural Features and Electronic Properties

The compound's structure presents a fascinating study in electronic effects and molecular interactions. The presence of both electron-withdrawing groups (fluorine and trifluoromethyl) and an electron-donating group (methoxy) creates a unique electronic environment within the molecule.

Electronic Distribution

The fluorine atom at position 2 and the trifluoromethyl group at position 1 both exert strong electron-withdrawing effects through their high electronegativity, while the methoxy group at position 4 donates electrons to the aromatic system. This creates an asymmetric electron distribution across the benzene ring, resulting in distinct reactivity patterns at different positions.

Stereochemical Considerations

Applications in Organic Synthesis

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.

Pharmaceutical Intermediates

The unique substitution pattern of this compound makes it valuable as an intermediate in pharmaceutical synthesis. Similar fluorinated compounds have been explored in the development of anti-neuroinflammatory drugs, suggesting potential applications for this specific compound . The presence of fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties of drug candidates.

Cross-Coupling Reactions

The molecule's functional groups make it an excellent candidate for various cross-coupling reactions, which are essential in modern organic synthesis. The fluorine atom and trifluoromethyl group activate the aromatic ring toward certain coupling processes, while the methoxy group provides a handle for further functionalization.

Physical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is essential for its characterization and application in research settings.

Mass Spectrometry

In mass spectrometry, 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene would likely exhibit characteristic fragmentation patterns reflecting the sequential loss of its functional groups. The molecular ion peak would appear at m/z 194, corresponding to its molecular weight.

Structural Comparisons with Related Compounds

Examining related fluorinated compounds provides insight into the potential properties and applications of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene.

Comparative Analysis

Structurally similar compounds such as 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene and 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene show related chemical behavior but with distinct differences due to their specific substitution patterns. The substitution of bromine for fluorine significantly alters reactivity, particularly in cross-coupling reactions and nucleophilic aromatic substitution processes.

Structure-Activity Relationships

Research on related compounds suggests that the specific arrangement of fluorine, trifluoromethyl, and methoxy groups on the benzene ring can dramatically influence biological activity. For instance, similar compounds have shown promise in anti-inflammatory applications, indicating potential bioactivity for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene in related therapeutic areas .

Future Research Directions

Research on 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene presents several promising avenues for future investigation.

Medicinal Chemistry Applications

Given the increasing importance of fluorinated compounds in drug discovery, further research could explore the potential of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene as a scaffold for developing novel therapeutic agents. The unique electronic properties imparted by its substitution pattern may lead to compounds with enhanced binding affinity to specific biological targets.

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